molecular formula C14H10N2O B1283054 3-amino-1H-benzo[f]chromene-2-carbonitrile CAS No. 141987-72-6

3-amino-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B1283054
CAS No.: 141987-72-6
M. Wt: 222.24 g/mol
InChI Key: KGTWPNUXYAQGBC-UHFFFAOYSA-N
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Description

3-amino-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of benzochromenes This compound is characterized by its fused ring structure, which includes a benzene ring, a chromene ring, and a nitrile group

Scientific Research Applications

3-amino-1H-benzo[f]chromene-2-carbonitrile has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified as an irritant . Sigma-Aldrich, a supplier of the compound, states that it provides the product as-is and makes no representation or warranty whatsoever with respect to the product .

Biochemical Analysis

Biochemical Properties

3-Amino-1H-benzo[f]chromene-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, such as c-Src kinase, which is involved in cell signaling pathways . The interaction between this compound and c-Src kinase is primarily through hydrogen bonding and hydrophobic interactions, leading to the inhibition of kinase activity and subsequent effects on cell proliferation and survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has demonstrated cytotoxic activity against several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by inducing apoptosis, inhibiting cell proliferation, and disrupting cell signaling pathways. Additionally, this compound has been shown to affect gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of c-Src kinase, inhibiting its activity and preventing downstream signaling events . This inhibition leads to the activation of caspase enzymes, which play a crucial role in the apoptotic pathway. Furthermore, this compound has been shown to modulate the expression of genes involved in cell cycle regulation, such as p53 and cyclin-dependent kinases, thereby affecting cell proliferation and survival.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anticancer activity without causing severe toxicity . High doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These findings suggest that careful dosage optimization is crucial to maximize the therapeutic benefits of this compound while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The lipophilic nature of this compound allows it to efficiently cross biological membranes, facilitating its accumulation in target tissues. Additionally, binding to plasma proteins can influence its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can also affect its localization and activity, directing it to specific cellular compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 4-hydroxybenzaldehyde, naphthalen-2-ol, and malononitrile in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Substituted benzochromenes

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile
  • 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile

Uniqueness

3-amino-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific structural features and the presence of an amino group, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising results in various biological assays, highlighting its potential as a versatile compound for drug development .

Properties

IUPAC Name

3-amino-1H-benzo[f]chromene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-6H,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTWPNUXYAQGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(OC2=C1C3=CC=CC=C3C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565982
Record name 3-Amino-1H-naphtho[2,1-b]pyran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141987-72-6
Record name 3-Amino-1H-naphtho[2,1-b]pyran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key advantage of the DMAP-promoted synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles?

A1: The use of p-dimethylaminopyridine (DMAP) as a catalyst in the synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles offers several benefits. Firstly, DMAP acts as an efficient heterogeneous catalyst, meaning it occupies a different phase than the reactants, making it easily recoverable and reusable. [] This reusability contributes to the cost-effectiveness and environmental friendliness of the synthesis. [] The reaction also proceeds under thermal solvent-free conditions, further minimizing environmental impact and simplifying the procedure. []

Q2: What are the starting materials used in the synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles?

A2: The synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles typically involves a one-pot, three-component reaction. [] The three key starting materials are:

  • β-Naphthol: This serves as the initial aromatic scaffold. []
  • Aromatic aldehydes: These introduce structural diversity and contribute to the final chromene ring system. []
  • Malononitrile: This provides the nitrile group and contributes to the formation of the pyran ring within the chromene structure. []

Q3: Beyond the DMAP-catalyzed method, are there alternative synthetic approaches to 3-amino-1H-benzo[f]chromene-2-carbonitriles?

A3: While the provided research highlights the DMAP-promoted method, alternative synthetic routes for 3-amino-1H-benzo[f]chromene-2-carbonitriles have been explored. One such method involves a novel conversion using the Friedländer reaction with cyclohexanone as a reactant. [, ] Further details on this specific method require referring to the cited research articles.

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